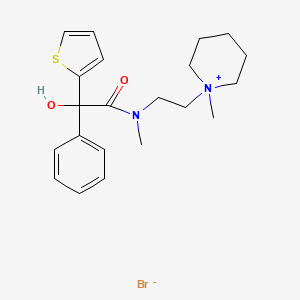

Piperidinium, 1-(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)-1-methyl-, bromide

Description

Piperidinium, 1-(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)-1-methyl-, bromide (hereafter referred to by its full IUPAC name) is a quaternary ammonium salt featuring a piperidinium cationic core substituted with a complex side chain. The molecule includes a thiophene ring, an acetamido group, and hydroxy and methyl substituents, which contribute to its stereoelectronic properties. Its bromide counterion enhances solubility in polar solvents, a common trait in ionic liquids (ILs) and bioactive quaternary ammonium compounds.

Synthesis of such compounds typically involves quaternization of the piperidine nitrogen with alkyl halides or other electrophilic reagents. For example, analogous piperidinium derivatives are synthesized via reactions with phenacyl halides or chloroethyl reagents, yielding stable salts characterized by NMR, mass spectrometry, and CHN analysis .

Properties

CAS No. |

26058-55-9 |

|---|---|

Molecular Formula |

C21H29BrN2O2S |

Molecular Weight |

453.4 g/mol |

IUPAC Name |

2-hydroxy-N-methyl-N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]-2-phenyl-2-thiophen-2-ylacetamide;bromide |

InChI |

InChI=1S/C21H29N2O2S.BrH/c1-22(13-16-23(2)14-7-4-8-15-23)20(24)21(25,19-12-9-17-26-19)18-10-5-3-6-11-18;/h3,5-6,9-12,17,25H,4,7-8,13-16H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

OJNCFUCHMPHGBE-UHFFFAOYSA-M |

Canonical SMILES |

CN(CC[N+]1(CCCCC1)C)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidinium, 1-(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)-1-methyl-, bromide typically involves multi-step organic reactions. The starting materials often include thiophene derivatives, piperidine, and brominating agents. The reaction conditions may involve:

Step 1: Formation of the thiopheneacetamido intermediate through a condensation reaction.

Step 2: Alkylation of the intermediate with piperidine under basic conditions.

Step 3: Bromination of the final product to obtain the piperidinium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Piperidinium, 1-(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)-1-methyl-, bromide can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding sulfoxides or sulfones.

Reduction: Reduction of the thiophene ring to dihydrothiophene derivatives.

Substitution: Nucleophilic substitution reactions on the piperidinium ring.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted piperidinium salts.

Scientific Research Applications

Piperidinium, 1-(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)-1-methyl-, bromide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperidinium, 1-(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)-1-methyl-, bromide involves its interaction with specific molecular targets. These may include:

Molecular Targets: Enzymes, receptors, or ion channels.

Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of membrane permeability.

Comparison with Similar Compounds

Thermal Stability

Piperidinium-based compounds exhibit superior thermal stability compared to morpholinium and pyrrolidinium analogs. For instance, thermogravimetric analysis (TGA) of piperidinium bromide salts shows decomposition temperatures exceeding 300°C, comparable to imidazolium ILs. In contrast, pyrrolidinium salts with similar linker chains (e.g., C8) melt at higher temperatures but undergo solid–solid transitions, whereas piperidinium derivatives degrade before melting .

Table 1: Thermal Properties of Piperidinium and Analogous Compounds

Chemical Reactivity and Stability

The 6-membered piperidinium ring confers lower ring strain and steric hindrance compared to pyrrolidinium (5-membered), resulting in slower SN2 reactions at the heterocyclic ring. For example, piperidinium cations resist nucleophilic attack (e.g., by CH3O<sup>−</sup>) better than pyrrolidinium, making them more stable in alkaline environments . However, SN2 reactivity at methyl or benzyl carbons remains comparable across both classes .

Pharmacological Activity

Piperidinium derivatives often display significant bioactivity. For instance:

- Analgesic Activity : Piperidinium salts with hydroxy-phenacyl groups show analgesic effects comparable to pethidine in murine models .

- Antimicrobial Activity : N-Methyl-piperidinium bromides with methoxy or nitro substituents exhibit broad-spectrum antibacterial and antifungal activity .

- Anti-inflammatory Properties : Hydroxybenzyl-piperidinium derivatives reduce inflammation with lower gastrotoxicity than aspirin .

In contrast, morpholinium and pyrrolidinium analogs are less frequently reported for pharmacological applications, possibly due to differences in membrane permeability or metabolic stability.

Biodegradability

Piperidinium ILs with hydroxylated side chains show moderate biodegradability (~30–50% in 28-day OECD tests), outperforming non-functionalized analogs. However, they lag behind morpholinium and pyridinium salts, which degrade more rapidly due to their oxygenated or aromatic rings . The compound’s thiophene and phenyl groups may further slow biodegradation by increasing hydrophobicity.

Biological Activity

Piperidinium derivatives have garnered considerable interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article focuses on the biological activity of the compound Piperidinium, 1-(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)-1-methyl-, bromide , exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidinium core substituted with an alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido group. This unique structure is hypothesized to contribute to its biological activity by enhancing membrane permeability and receptor affinity.

Anticancer Activity

Recent studies have demonstrated that piperidinium derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related study on dimeric pyridinium bromides reported IC50 values for A549 (lung adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma) cell lines, indicating promising anticancer properties.

| Compound | IC50 (μM) A549 (24h) | IC50 (μM) A549 (72h) | IC50 (μM) MDA-MB-231 (24h) | IC50 (μM) MDA-MB-231 (72h) |

|---|---|---|---|---|

| 1 | 1255 ± 1.01 | 54.67 ± 0.11 | >100 | 61.96 ± 0.52 |

| 2 | 757 ± 0.54 | 28.35 ± 0.03 | 61.96 ± 0.52 | 28.35 ± 0.03 |

| 3 | 1000 ± 0.38 | 35.87 ± 0.17 | >100 | >100 |

| 4 | 487 ± 0.01 | 11.25 ± 0.01 | 524 ± 0.02 | 19.12 ± 0.81 |

| 5-FU | 747 ± 0.13 | 17.01 ± 0.41 | 885 ± 0.76 | 29.01 ± 0.01 |

Note: The compound labeled as "4" showed significantly lower IC50 values compared to the standard drug, indicating higher potency against cancer cell lines .

Antimicrobial Activity

Piperidinium derivatives have also been evaluated for their antimicrobial properties, showing effectiveness against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial membranes or interference with metabolic pathways.

The biological activity of piperidinium compounds can be attributed to several mechanisms:

- Cell Membrane Disruption: The lipophilic nature of piperidinium derivatives allows them to integrate into cellular membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition: Some piperidinium compounds act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation .

Case Studies

- Anticancer Efficacy Study: A study involved testing the efficacy of the compound against human lung adenocarcinoma cells using the MTT assay method, revealing a dose-dependent decrease in cell viability over time.

- Antimicrobial Evaluation: Another study assessed the antimicrobial properties of structurally similar piperidinium salts against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.